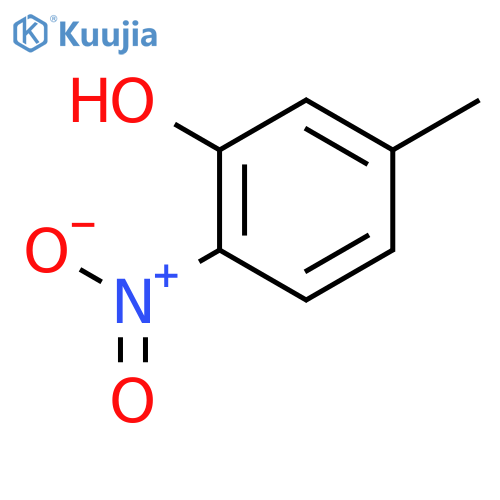

Cas no 700-38-9 (5-Methyl-2-nitrophenol)

5-Methyl-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-2-nitrophenol

- 6-Nitro-m-cresol

- 3-Methyl-6-nitrophenol

- 3-Hydroxy-4-nitrotoluene

- 2-NITRO-3-METHYLPHENOL

- 5-Methyl-2-nitropheno

- 6-nitro-m-creso

- 2-hydroxy-4-methylnitrobenzene

- 2-nitro-5-methylphenol

- 3-Me-6-NO2-phenol

- 5-Methyl-2-nitrophenol1000µg

- 6-Nitro-3-cresol

- EINECS 211-843-0

- m-Cresol,6-nitro

- Phenol,5-methyl-2-nitro

- Phenol, 5-methyl-2-nitro-

- m-Cresol, 6-nitro-

- 5-methyl-2-nitro-phenol

- NQXUSSVLFOBRSE-UHFFFAOYSA-N

- Z0B5EO9752

- 5-Methyl-2-nitrophenol (6-Nitro-m-cresol)

- NSC3142

- 5-Methyl-2-nitrophenol (3-6)

- AS-17276

- 5-Methyl-2-nitrophenol, 97%

- N11904

- M1122

- CS-W005409

- NITRO-M-CRESOL, 6-

- SCHEMBL56264

- AI3-19031

- 2-hydroxy-4-methyl-1-nitrobenzene

- MFCD00007111

- AKOS000121314

- UNII-Z0B5EO9752

- FT-0620612

- L3S

- NS00036994

- NSC-3142

- Z85922874

- NSC 3142

- J-517762

- AC-2467

- Q27294832

- 700-38-9

- DTXSID00220261

- EN300-18590

- InChI=1/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H

- STL414769

- DTXCID00142752

-

- MDL: MFCD00007111

- インチ: 1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3

- InChIKey: NQXUSSVLFOBRSE-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1[N+](=O)[O-]

- BRN: 1868030

計算された属性

- せいみつぶんしりょう: 153.04300

- どういたいしつりょう: 153.043

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 12

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 66

じっけんとくせい

- 色と性状: フェノールに似た黄色の結晶粉末

- 密度みつど: 1.2744 (estimate)

- ゆうかいてん: 56°C(lit.)

- ふってん: 266.03°C (rough estimate)

- フラッシュポイント: 華氏温度:228.2°f

摂氏度:109°c - 屈折率: 1.5744 (estimate)

- PSA: 66.05000

- LogP: 2.13200

- ようかいせい: 水に微溶解する。

5-Methyl-2-nitrophenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H402

- 警告文: P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:2446

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:10

- RTECS番号:SM1130950

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 包装等級:III

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:6.1

- セキュリティ用語:6.1

- リスク用語:R36/37/38

- 危険レベル:6.1

5-Methyl-2-nitrophenol 税関データ

- 税関コード:29089000

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

5-Methyl-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A6325612-100G |

6-Nitro-<i>m</i>-cresol |

700-38-9 | >95.0% | 100g |

RMB 277.60 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062996-10g |

5-Methyl-2-nitrophenol |

700-38-9 | 98% | 10g |

¥32.00 | 2024-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25690-25g |

5-Methyl-2-nitrophenol |

700-38-9 | 25g |

¥106.0 | 2021-09-08 | ||

| abcr | AB117986-25 g |

5-Methyl-2-nitrophenol, 97%; . |

700-38-9 | 97% | 25 g |

€60.90 | 2023-07-20 | |

| TRC | M327440-5g |

5-Methyl-2-nitrophenol |

700-38-9 | 5g |

$ 52.00 | 2023-09-07 | ||

| Fluorochem | 092371-25g |

5-Methyl-2-nitrophenol |

700-38-9 | 95% | 25g |

£15.00 | 2022-03-01 | |

| TRC | M327440-25g |

5-Methyl-2-nitrophenol |

700-38-9 | 25g |

$ 92.00 | 2023-09-07 | ||

| TRC | M327440-50g |

5-Methyl-2-nitrophenol |

700-38-9 | 50g |

$ 126.00 | 2023-09-07 | ||

| TRC | M327440-250g |

5-Methyl-2-nitrophenol |

700-38-9 | 250g |

$460.00 | 2023-05-17 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11729-100g |

5-Methyl-2-nitrophenol, 97% |

700-38-9 | 97% | 100g |

¥1939.00 | 2023-03-01 |

5-Methyl-2-nitrophenol サプライヤー

5-Methyl-2-nitrophenol 関連文献

-

1. CXLVII.—Nitro-derivatives of m-cresolGeorge Philip Gibson J. Chem. Soc. Trans. 1923 123 1269

-

2. 344. Attempts to find new antimalarials. Part XIV. Derivatives of 8-methylquinolineWilliam O. Kermack,Thomas W. Wight J. Chem. Soc. 1935 1421

-

3. CLXXV.—Experiments on the migration of para-halogen atoms in phenolsIvan Richard Gibbs,Philip Wilfred Robertson J. Chem. Soc. Trans. 1914 105 1885

-

4. CCCLIV.—Derivatives of the four isomeric sulphonic acids of m-tolyl methyl etherRobert Downs Haworth,Arthur Lapworth J. Chem. Soc. Trans. 1923 123 2982

-

5. CCCLXXII.—The nitrosation of phenols. Part VII. Resorcinol monomethyl ether and m-cresolHerbert Henry Hodgson,Hubert Clay J. Chem. Soc. 1929 2775

5-Methyl-2-nitrophenolに関する追加情報

5-メチル-2-ニトロフェノール(CAS No. 700-38-9)の特性と応用:産業・研究における最新動向

5-メチル-2-ニトロフェノール(5-Methyl-2-nitrophenol)は、有機合成化学や機能性材料分野で注目されるニトロフェノール誘導体です。CAS登録番号700-38-9で特定されるこの化合物は、黄色~淡褐色の結晶性粉末として知られ、分子式C7H7NO3で表されます。近年、サステナブル化学やバイオベース材料の需要拡大に伴い、その特異な化学的性質が再評価されています。

本化合物の最大の特徴は、フェノール性水酸基とニトロ基が共存する分子構造にあります。このため、pH応答性材料や金属イオン検出プローブとしての応用研究が活発です。2023年に発表された学術論文では、5-メチル-2-ニトロフェノールを基盤としたフルオレセイン色素の改良型開発が報告され、バイオイメージング分野での利用可能性が示唆されています。

産業用途では、染料中間体や紫外線吸収剤の原料としての需要が安定しています。特にポリマー添加剤市場において、その光安定化効果が再注目されており、再生可能資源との複合化研究も進展中です。Googleトレンドの分析によれば、「ニトロフェノール系化合物 環境負荷低減」や「フェノール誘導体 サステナブル応用」といった検索クエリの増加が観測され、環境配慮型技術への関心の高まりが反映されています。

物理化学的性質に関して、700-38-9の融点は32-34℃、沸点は265℃(分解)と報告されています。水への溶解度は低いものの、エタノールやジエチルエーテルなどの有機溶媒には易溶です。この溶解性プロファイルを活かし、マイクロカプセル化技術やドラッグデリバリーシステム(DDS)における担体材料としての研究が行われています。

安全性に関する最新の知見では、OECDガイドラインに基づく生分解性試験で中程度の分解性が確認されており、グリーンケミストリーの原則に沿った使用法の開発が進められています。ただし、取り扱い時には適切な個人防護具(PPE)の着用が推奨され、特に目や皮膚への直接接触を避ける必要があります。

分析技術の進歩に伴い、HPLCやLC-MSを用いた高感度検出法が確立されています。2024年に発表された新しい研究では、5-メチル-2-ニトロフェノールを蛍光標識として利用したタンパク質定量法の開発が報告され、プロテオミクス研究ツー��としての潜在能力が示されています。

市場動向を分析すると、アジア太平洋地域における需要成長が顕著で、特に電子材料や機能性コーティング分野での採用が拡大しています。持続可能な開発目標(SDGs)に対応したエコフレンドリー製品開発の流れを受け、従来の合成ルートに代わる酵素触媒反応や光反応を利用した製造プロセスの研究が加速しています。

学術界では、700-38-9の分子構造を改変した新規電子供与体-受容体システムの構築が活発です。最近の注目研究として、有機太陽電池の電子輸送層材料としての評価や、スマートウィンドウ用の光応答性材料への応用が挙げられます。これらの進展は、クリーンエネルギー技術の発展に寄与する可能性を秘めています。

保管・取扱いのベストプラクティスとしては、遮光容器での保存と低温環境(15℃以下)の維持が推奨されます。また、酸化防止剤との併用で安定性が向上することが確認されており、長期保存が必要な場合の有効な手法として認知されています。

今後の展望として、5-メチル-2-ニトロフェノールをコア構造とする高機能性材料の開発が期待されています。特に、バイオメディカル分野における診断薬やセンシング材料、次世代ディスプレイ技術への応用が研究の焦点となっており、学際的な連携によるブレークスルーが待たれる領域です。

700-38-9 (5-Methyl-2-nitrophenol) 関連製品

- 18087-10-0(4,5-Dimethyl-2-nitrophenol)

- 609-93-8(2,6-Dinitro-p-cresol (wetted with ca. 20% Water, containing 25g on a dry weight basis))

- 61161-83-9(5-(hydroxymethyl)-2-nitrophenol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)